Olodaterol

Übersicht

Beschreibung

Olodaterol ist ein langwirksamer Beta2-Adrenozeptoragonist, der hauptsächlich zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) eingesetzt wird, einschließlich chronischer Bronchitis und Emphysem . Es wird unter dem Handelsnamen Striverdi Respimat vermarktet und ist bekannt für seine Fähigkeit, eine Bronchodilatation zu bewirken, indem es die glatten Muskeln in den Atemwegen entspannt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt in mehreren Schritten, beginnend mit kommerziell erhältlichen Vorprodukten. Die wichtigsten Schritte umfassen:

Bildung des Benzoxazinon-Kerns: Dieser Schritt beinhaltet die Cyclisierung eines substituierten Phenols mit einem geeigneten Amin unter sauren Bedingungen, um den Benzoxazinon-Ring zu bilden.

Einführung der Hydroxyethyl-Seitenkette: Dieser Schritt beinhaltet typischerweise die Addition einer Hydroxyethyl-Gruppe an den Benzoxazinon-Kern durch eine nucleophile Substitutionsreaktion.

Endgültige Funktionalisierung:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies umfasst die Verwendung von kontinuierlichen Strömungsreaktoren, um die Reaktionsausbeute und -effizienz zu verbessern, sowie die Implementierung von Reinigungstechniken wie Kristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts sicherzustellen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, z. B. die Reduktion von Ketonen zu Alkoholen unter Verwendung von Reagenzien wie Natriumborhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide, Nucleophile wie Amine und Alkohole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von this compound, die oft auf ihre pharmakologischen Eigenschaften untersucht werden .

Wissenschaftliche Forschungsanwendungen

Chronic Obstructive Pulmonary Disease (COPD)

Olodaterol is primarily indicated for the maintenance treatment of COPD. Clinical trials have demonstrated its efficacy in improving lung function and health-related quality of life compared to monotherapies.

Efficacy Studies

- Tiotropium + this compound Combination : Studies such as TOnado 1 and 2 have shown that the fixed-dose combination (FDC) of tiotropium and this compound significantly improves lung function (measured by FEV1) and quality of life compared to either drug alone .

- Meta-Analysis Findings : A meta-analysis indicated that this compound, when used in combination with tiotropium, led to clinically meaningful improvements in lung function and symptom control in patients with moderate to severe COPD .

Asthma Management

While primarily used for COPD, this compound's role in asthma management is also being explored. The drug has shown potential benefits in improving lung function in asthmatic patients, although its primary indication remains COPD.

Key Findings

- Safety Profile : Clinical trials have reported that this compound is well-tolerated with a safety profile comparable to placebo. There is no significant increase in mortality risk associated with its use .

- Impact of Comorbidities : Studies have investigated how hepatic and renal impairments affect the pharmacokinetics of this compound, confirming that the drug remains effective even in patients with such conditions .

Case Study 1: Efficacy in Real-World Settings

A non-interventional study conducted in Germany assessed the health status of COPD patients treated with tiotropium/olodaterol over six weeks. Results indicated significant improvements in physical activity levels and overall health status among participants .

Case Study 2: Comparative Effectiveness

In a randomized controlled trial comparing tiotropium/olodaterol versus placebo, patients experienced substantial improvements in FEV1 measurements, underscoring the effectiveness of this combination therapy .

Table 1: Summary of Clinical Trials Involving this compound

Table 2: Safety Profile Comparison

| Parameter | This compound | Placebo |

|---|---|---|

| Serious Adverse Events (SAEs) | Not significantly higher | Baseline incidence |

| Mortality Risk | No significant impact | Baseline incidence |

Wirkmechanismus

Target of Action

Olodaterol primarily targets the beta2-adrenergic receptors . These receptors are membrane-bound and are primarily located in the lungs . They are normally activated by endogenous epinephrine .

Mode of Action

This compound exerts its pharmacological effect by binding and activating beta2-adrenergic receptors . The activation of these receptors stimulates an associated G protein, which then activates adenylate cyclase . This catalyzes the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) . The elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles .

Biochemical Pathways

The biochemical pathway affected by this compound involves the beta2-adrenergic receptor/cAMP/PKA signaling pathway . This pathway mediates smooth muscle relaxation and bronchodilation . The activation of the beta2-adrenergic receptor leads to the stimulation of an associated G protein, which then activates adenylate cyclase . This results in the formation of cAMP and PKA, leading to bronchodilation .

Pharmacokinetics

This compound has a bioavailability of approximately 30% following inhalation . It is metabolized in the liver and has an elimination half-life of 7.5 hours . Approximately 53% of the compound is excreted in the feces and 38% in the urine following intravenous administration .

Result of Action

The activation of the beta2-adrenergic receptors by this compound leads to bronchodilation by relaxation of airway smooth muscles . This results in improved airflow and helps to mitigate associated symptoms such as shortness of breath, cough, and sputum production . Single doses of this compound have been shown to improve forced expiratory volume in 1 sec (FEV1) for 24 h in patients with chronic obstructive pulmonary disease (COPD), allowing once-daily dosing .

Biochemische Analyse

Biochemical Properties

Olodaterol exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs . These receptors are membrane-bound and are normally activated by endogenous epinephrine . The activation of these receptors stimulates an associated G protein, which then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Cellular Effects

This compound has been shown to have anti-inflammatory effects on COPD airway epithelial cells . It can inhibit airway inflammation resulting from exposure to respiratory syncytial virus (RSV) via its binding receptor, the β2-adrenergic receptor . This compound reduces RSV-mediated IL-8 secretion in both COPD and control airway liquid interface (ALI) cultures and also significantly reduces Muc5AC staining in COPD-ALIs infected with RSV .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of beta2-adrenergic receptors, which leads to the stimulation of an associated G protein. This, in turn, activates adenylate cyclase, leading to the formation of cAMP and PKA . The elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles .

Temporal Effects in Laboratory Settings

This compound has been shown to improve lung function over 48 weeks of treatment, with such improvements being achieved and maintained within the 24-hour dosage interval . This supports its once-daily administration . This compound was generally well tolerated and had an acceptable cardiovascular and respiratory adverse event profile .

Dosage Effects in Animal Models

In a study conducted on guinea pigs, this compound demonstrated dose-dependent antitussive properties . It inhibited citric acid-induced cough events more potently and with a greater maximal efficacy in ovalbumin-sensitized guinea pigs compared to naïve animals .

Metabolic Pathways

This compound is substantially metabolized by direct glucuronidation and by O-demethylation at the methoxy moiety followed by conjugation . Of the six metabolites identified, only the unconjugated demethylation product binds to beta2-receptors .

Transport and Distribution

Given its mechanism of action, it is likely that this compound is transported to and acts primarily on the beta2-adrenergic receptors located in the lungs .

Subcellular Localization

As a beta2-adrenergic agonist, it is known to bind and activate beta2-adrenergic receptors, which are membrane-bound receptors located primarily in the lungs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of olodaterol involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Benzoxazinone Core: This involves the cyclization of a substituted phenol with an appropriate amine under acidic conditions to form the benzoxazinone ring.

Introduction of the Hydroxyethyl Side Chain: This step typically involves the addition of a hydroxyethyl group to the benzoxazinone core through a nucleophilic substitution reaction.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Olodaterol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, such as reducing ketones to alcohols using reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are used in the synthesis of this compound to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Formoterol: Ein weiterer langwirksamer Beta2-Adrenozeptoragonist, der zur Behandlung von Asthma und COPD eingesetzt wird.

Salmeterol: Ähnlich wie Formoterol, wird es zur langfristigen Behandlung von Asthma und COPD eingesetzt.

Indacaterol: Ein ultralangwirksamer Beta2-Adrenozeptoragonist mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit von Olodaterol

This compound ist einzigartig in seiner einmal täglichen Dosierung, die im Vergleich zu anderen Beta2-Adrenozeptoragonisten, die mehrmals täglich verabreicht werden müssen, die Patientencompliance verbessert. Darüber hinaus verfügt this compound über einen schnellen Wirkungseintritt und ein günstiges Sicherheitsprofil, was es zu einer bevorzugten Wahl für die langfristige Behandlung von COPD macht .

Biologische Aktivität

Olodaterol is a long-acting beta2-adrenergic agonist (LABA) primarily used in the management of chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its mechanism of action, pharmacokinetics, safety profile, and therapeutic efficacy, particularly in combination therapies. This article explores these aspects in detail, supported by data tables and case studies.

This compound exerts its pharmacological effects by selectively binding to and activating beta2-adrenergic receptors located in the lungs. This activation leads to a cascade of intracellular events:

- Receptor Activation : Upon binding, this compound activates the G protein associated with the beta2-adrenergic receptor.

- cAMP Production : This activation stimulates adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP).

- Smooth Muscle Relaxation : Elevated cAMP levels activate protein kinase A (PKA), which mediates smooth muscle relaxation and bronchodilation.

This mechanism underlies this compound's efficacy in relieving symptoms associated with COPD, such as airflow obstruction and difficulty in breathing .

Pharmacokinetics

This compound is designed for once-daily dosing due to its long duration of action, typically lasting up to 24 hours. Key pharmacokinetic properties include:

- Half-life : The drug exhibits a biphasic dissociation from beta2-adrenergic receptors, with a fast component half-life of approximately 32 minutes and a slow component around 17.8 hours .

- Bioavailability : The drug is delivered via inhalation, ensuring direct targeting of the lungs while minimizing systemic exposure.

Clinical Studies

Several studies have assessed the efficacy and safety of this compound in patients with COPD:

- OTEMTO Trials : These trials compared tiotropium + this compound against placebo and tiotropium alone. Results indicated significant improvements in lung function (measured by forced expiratory volume in 1 second, FEV1) and quality of life (assessed via the St George's Respiratory Questionnaire) for patients receiving the combination therapy .

- Safety Outcomes : In a 48-week study comparing this compound with formoterol and placebo, this compound was well tolerated with a lower incidence of adverse events leading to discontinuation compared to placebo (15.9% vs. 23.5%) and similar rates to formoterol . The most common adverse events included nasopharyngitis, but serious cardiovascular events were infrequent .

Summary of Findings

Case Studies

A post-marketing surveillance study conducted in Japan demonstrated that tiotropium/olodaterol significantly improved lung function and symptoms over 52 weeks, particularly in treatment-naive patients or those with higher baseline COPD severity scores (CAT score ≥ 10) . This real-world effectiveness supports the findings from clinical trials.

Eigenschaften

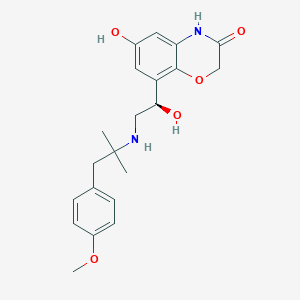

IUPAC Name |

6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUYJEVMBVSIHV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024792 | |

| Record name | Olodaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Olodaterol is a long-acting beta2-adrenergic agonist (LABA) that exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs. Beta2-adrenergic receptors are membrane-bound receptors that are normally activated by endogenous epinephrine whose signalling, via a downstream L-type calcium channel interaction, mediates smooth muscle relaxation and bronchodilation. Activation of the receptor stimulates an associated G protein which then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). Elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles. | |

| Record name | Olodaterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

868049-49-4 | |

| Record name | Olodaterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868049-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olodaterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868049494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olodaterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olodaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLODATEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD2YSN1AFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [, , , ] Olodaterol is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist. It binds to β2-ARs located primarily in the lungs, leading to their activation. This activation stimulates the production of cyclic adenosine monophosphate (cAMP) within the cell. Elevated cAMP levels lead to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.

ANone: [, ] this compound hydrochloride has the molecular formula C21H26N2O5 • HCl and a molecular weight of 422.9 g/mol. Spectroscopic analyses, including UV, fluorescence, and IR, have been used to characterize the compound and its degradation products. For example, the first derivative of the UV absorption spectrum shows a characteristic peak at 280 nm that can be used for quantification. [] Additionally, this compound exhibits fluorescence with an excitation wavelength of 250 nm and an emission wavelength of 409 nm. []

ANone: [, ] Studies have demonstrated that this compound is susceptible to oxidative degradation, particularly in the presence of hydrogen peroxide. The primary degradation product has been identified and characterized using techniques such as GC-MS and FT-IR. [] Formulation strategies, such as the use of antioxidants, could be employed to enhance its stability.

ANone: [, , ] this compound's high selectivity for β2-AR over β1-AR is attributed to specific structural features, including the presence of a bulky substituent at the amino group and a methoxy group on the phenyl ring. [] Further research on structural modifications is needed to fully understand their impact on potency, selectivity, and duration of action.

ANone: [, , ] this compound is administered via inhalation using the Respimat Soft Mist inhaler. [] While specific ADME data requires further investigation, preclinical studies in guinea pigs and dogs demonstrated a rapid onset of bronchoprotective action comparable to formoterol, with this compound maintaining efficacy for over 24 hours. [] This prolonged duration of action is likely due to its slow dissociation from the β2-AR.

ANone: [, , , ] In vitro studies have shown that this compound effectively reverses contractions induced by various stimuli in isolated human bronchi. [] Additionally, animal models, particularly guinea pigs and dogs, have been instrumental in characterizing its bronchoprotective effects against acetylcholine challenges. [, ] These studies highlight this compound's ability to induce bronchodilation and suggest its potential as a once-daily treatment for obstructive airway diseases.

ANone: [, , , , , , , , , , , , , , , ] Numerous clinical trials, including the TONADO, OTEMTO, and DYNAGITO studies, have evaluated this compound's efficacy and safety in patients with COPD. [, , , , , , , , , , , , ] Key findings indicate that this compound provides significant improvements in lung function (FEV1), reduces the need for rescue medication, and enhances quality of life compared to placebo. [, , ] Furthermore, the combination of tiotropium and this compound demonstrated greater efficacy compared to tiotropium monotherapy in reducing COPD exacerbations. [, ]

ANone: [] Preliminary research suggests that this compound may have anti-fibrotic properties. Studies using primary human lung fibroblasts demonstrated this compound's ability to inhibit pro-fibrotic events, including cell proliferation and motility, induced by mediators like TGF-β, PDGF, and FGF. [] These findings warrant further investigation into its potential role in mitigating airway remodeling in COPD.

ANone: [, , , , ] this compound has a generally favorable safety profile. [, , , ] The most common adverse effects reported in clinical trials were similar to those observed with placebo and other LABAs, including nasopharyngitis, headache, and cough. [, ] Long-term cardiovascular safety data remain limited and require further investigation. []

ANone: [, , ] Spectrophotometry, particularly first-derivative spectrophotometry, has been employed for the quantitative determination of this compound. [] This method allows for selective measurement even in the presence of its oxidative degradation product. Additionally, spectrofluorimetry, utilizing its excitation and emission wavelengths, offers a sensitive and selective approach for this compound analysis. [] These methods have been validated for accuracy, precision, and specificity according to ICH guidelines, demonstrating their reliability in quantifying this compound in pharmaceutical formulations. []

ANone: [] this compound and indacaterol are both once-daily LABAs used in COPD treatment. While head-to-head trials are limited, indirect comparisons suggest comparable efficacy in improving lung function and symptoms. [, ] The choice between the two may depend on factors like patient preference, cost, and availability.

ANone: [] Access to high-quality research infrastructure, including advanced analytical instruments, cell culture facilities, and animal models, is crucial. Collaborations with academic institutions and pharmaceutical companies are invaluable for accessing specialized expertise and resources. Databases like PubMed and clinical trial registries provide access to relevant publications and ongoing research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.